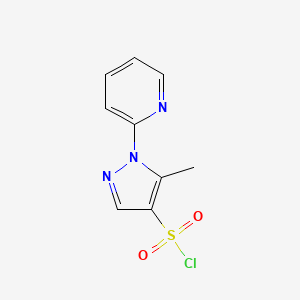

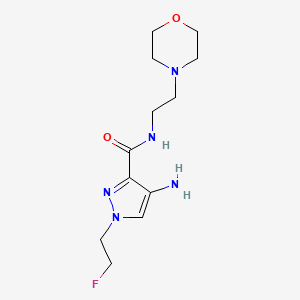

![molecular formula C24H25FN6O5 B2502390 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251584-45-8](/img/structure/B2502390.png)

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives is a multi-step process that often begins with simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine. The key reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is versatile and can be functionalized with various substituents, leading to a wide range of biological activities. The triazole ring can be synthesized with high regiocontrol using ruthenium-catalyzed cycloaddition, as demonstrated in the preparation of 5-amino-1,2,3-triazole-4-carboxylates. This method ensures the correct placement of substituents, which is crucial for the desired biological activity .

Chemical Reactions Analysis

The chemistry of triazole compounds can be complex due to the potential for reactions like the Dimroth rearrangement. However, the use of ruthenium catalysis has been shown to overcome this issue, allowing for the synthesis of protected versions of triazole amino acids. These compounds can then be used to create peptidomimetics or biologically active compounds. The regioselectivity of the cycloaddition reaction is influenced by the nature of the ynamides used, with aryl or alkyl azides reacting with N-Boc-aminopropiolates or arylynamides to achieve complete regiocontrol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of various functional groups, such as amino groups and carboxamide groups, can affect the solubility, stability, and reactivity of these compounds. The triazole ring itself is known for its robustness and ability to engage in hydrogen bonding, which can be advantageous in drug design. The specific properties of the compound "5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, as they would depend on the precise nature and position of the substituents on the triazole ring.

Scientific Research Applications

Reactivity and Pharmacological Activities

1,2,4-Triazole derivatives are known for their reactivity and diverse pharmacological activities. The chemical transformations and pharmacological activities of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles have been explored, revealing their antioxidant and antiradical activities, which are beneficial in medical scenarios, especially for patients exposed to high doses of radiation (Kaplaushenko, 2019).

Synthetic Routes and Biological Significance

The importance of 1,2,4-triazole derivatives in fine organic synthesis is notable, especially in the production of agricultural products, pharmaceuticals, and dyes. These derivatives are also utilized in making heat-resistant polymers and products with fluorescent properties, highlighting their versatility and significance in various industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Scintillation Properties

The scintillation properties of 1,2,4-triazole derivatives, particularly in plastic scintillators with various luminescent dyes, have been studied. Replacing conventional secondary solvents with specific alternatives does not alter the scintillation efficiency, optical transparency, or stability, indicating the potential for use in radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Amyloid Imaging in Alzheimer's Disease

1,2,4-Triazole derivatives have been studied as potential ligands for amyloid imaging in Alzheimer's disease, aiming to measure amyloid in vivo in the brain. These derivatives show promise in differentiating between Alzheimer's patients and healthy controls, potentially enabling early detection and evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).

properties

IUPAC Name |

5-amino-N-(5-fluoro-2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O5/c1-12-6-7-15(25)10-16(12)27-23(32)20-22(26)31(30-29-20)11-17-13(2)36-24(28-17)14-8-18(33-3)21(35-5)19(9-14)34-4/h6-10H,11,26H2,1-5H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSWQMHDXGBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

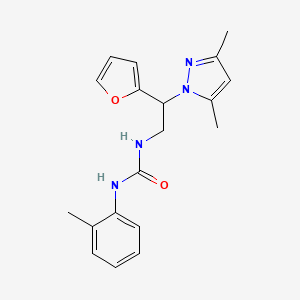

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

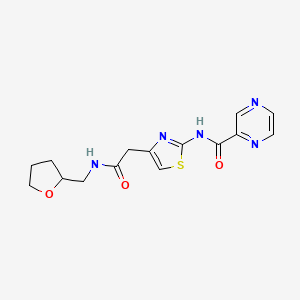

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

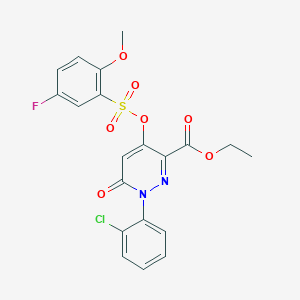

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)